Hispolon Analog VA-2 Demonstrates 9- to 11-Fold Higher Potency in Colon Cancer Cells Versus Normal Cells
Among 26 hispolon analogs synthesized and evaluated via MTT assay, Compound VA-2 exhibited the most potent antiproliferative activity. In colon cancer cell lines HCT-116 and S1, VA-2 showed IC50 values of 1.4 ± 1.3 μM and 1.8 ± 0.9 μM, respectively. Compared to the normal HEK293/pcDNA3.1 cell line (IC50 15.8 ± 3.7 μM), VA-2 was approximately 9- to 11-fold more selective for colon cancer cells (p < 0.01 for each comparison) [1]. This represents the most robustly characterized selectivity window among hispolon analogs and establishes a clear potency benchmark for analogue-based procurement decisions.
| Evidence Dimension | Antiproliferative activity (IC50) and cancer cell selectivity |
|---|---|
| Target Compound Data | IC50 1.4 ± 1.3 μM (HCT-116); IC50 1.8 ± 0.9 μM (S1 colon cancer); IC50 15.8 ± 3.7 μM (HEK293 normal cells) |
| Comparator Or Baseline | HEK293/pcDNA3.1 normal cell line |
| Quantified Difference | 9- to 11-fold higher potency in colon cancer cells versus normal cells (p < 0.01) |
| Conditions | MTT assay; 68 h treatment; in vitro cell-based evaluation |
Why This Matters
This establishes a quantified therapeutic index for hispolon-derived analogs, enabling rational selection of VA-2 or related compounds over unmodified hispolon for colon cancer studies requiring cancer-selective activity.
- [1] Balaji, N. V., Hari, S. B., Ramani, M. V., Subbaraju, G. V., et al. (2015). Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs. Bioorganic & Medicinal Chemistry, 23(9), 2148–2158. View Source
